molecular formula C7H9NO3 B8715481 4H-PYRAN-4-ONE, 2-(AMINOMETHYL)-5-METHOXY-

4H-PYRAN-4-ONE, 2-(AMINOMETHYL)-5-METHOXY-

Cat. No.: B8715481
M. Wt: 155.15 g/mol
InChI Key: STAYEWBVUANVDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Pyran-4-one, 2-(aminomethyl)-5-methoxy- is a heterocyclic compound that belongs to the pyranone family. Pyranones are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of an aminomethyl group at the 2-position and a methoxy group at the 5-position of the pyranone ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-pyran-4-one, 2-(aminomethyl)-5-methoxy- can be achieved through several synthetic routes. One common method involves the condensation of 2,6-dimethyl-4H-pyran-4-one with formaldehyde and an amine under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of 4H-pyran-4-one, 2-(aminomethyl)-5-methoxy- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4H-Pyran-4-one, 2-(aminomethyl)-5-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

4H-Pyran-4-one, 2-(aminomethyl)-5-methoxy- has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4H-pyran-4-one, 2-(aminomethyl)-5-methoxy- involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    4H-Pyran-4-one: The parent compound without the aminomethyl and methoxy substituents.

    2-(Aminomethyl)-4H-pyran-4-one: Lacks the methoxy group at the 5-position.

    5-Methoxy-4H-pyran-4-one: Lacks the aminomethyl group at the 2-position.

Uniqueness: 4H-Pyran-4-one, 2-(aminomethyl)-5-methoxy- is unique due to the presence of both the aminomethyl and methoxy groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s reactivity and potential for various applications compared to its analogs.

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

2-(aminomethyl)-5-methoxypyran-4-one

InChI

InChI=1S/C7H9NO3/c1-10-7-4-11-5(3-8)2-6(7)9/h2,4H,3,8H2,1H3

InChI Key

STAYEWBVUANVDO-UHFFFAOYSA-N

Canonical SMILES

COC1=COC(=CC1=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.